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Compound of Interest

Compound Name: Tetrahydro-2-furoic acid, (+)-

Cat. No.: B1301991

Introduction

(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It
serves as a valuable building block in the synthesis of various pharmaceutical compounds. A
thorough understanding of its spectroscopic properties is essential for its characterization,
quality control, and use in research and drug development. This document provides a
comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental
protocols and data interpretation.

Molecular Structure

e Chemical Formula: CsHsOs3
e Molecular Weight: 116.12 g/mol

» Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2-
position.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a
structured format.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data

e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

111 S 1H -COOH

4.53 t 1H H-2

4.04 m 1H H-5 (one of)

3.95 m 1H H-5 (one of)

2.32 m 2H H-3

1.97 m 2H H-4

Table 1: *H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCls.[1]

13C NMR (Carbon NMR) Data

e Solvent: Not specified in the available data, but typically CDCIs or D20.
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Chemical Shift (ppm) Assighment
178.9 C=0

76.8 C-2

69.1 C-5

29.8 C-3

25.4 C-4

Table 2: 13C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra
are also available.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic
acid group and the C-O bond of the tetrahydrofuran ring.

Wavenumber (cm~—2) Intensity Assignment

O-H stretch (from hydrogen-

3300-2500 Broad, Strong )

bonded dimer)
~1710 Strong C=0 stretch (carbonyl)
1320-1210 Medium C-O stretch
1440-1395 & 950-910 Medium O-H bend

Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The
broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are
observed.
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« lonization Mode: Electron Impact (EI)

m/z Relative Intensity (%) Assignment

116 - [M]* (Molecular lon)
71 100.0 [M - COOH]*

43 63.6 [C3H7]* or [CH3COJ*
41 43.2 [CsHs]*

27 20.8 [C2Hs]*

Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

» Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for *H NMR, and
20-50 mg for 3C NMR.[9]

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,
such as Chloroform-d (CDCI3).[9][10]

» Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a
clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.

o Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure
the liquid height is between 4.0 and 5.0 cm.[9]

« Internal Standard: If required for precise chemical shift referencing, an internal standard such
as tetramethylsilane (TMS) can be added.[11][12]

» Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a
lint-free tissue dampened with ethanol or isopropanol.[13]
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IR Spectroscopy Sample Preparation (Neat Liquid)

o Sample Application: As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a
spectrum can be obtained "neat" (without a solvent).[4]

o Salt Plates: Place a small drop of the liquid sample between two clean, dry salt plates (e.g.,
NaCl or KBr).

o Assembly: Gently press the plates together to form a thin capillary film of the sample.

e Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the

spectrum.

Mass Spectrometry (LC-MS) Protocol

For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass
Spectrometry (LC-MS) is often employed.

o Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,
acidified deionized water) at a concentration of 0.2—0.3 mg/mL. Dilute this stock solution
(e.g., 1:100) with the initial mobile phase composition.[14]

o Chromatographic Separation:

o Column: A reverse-phase C18 column is commonly used for the separation of organic
acids.[15]

o Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an
organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.[15]

e Mass Spectrometric Detection:

o lonization: Electrospray ionization (ESI) in negative ion mode is often suitable for
carboxylic acids, detecting the [M-H]~ ion.[14]

o Analysis: The mass spectrometer can be operated in full scan mode to detect all ions
within a certain mass range or in selected ion monitoring (SIM) or multiple reaction
monitoring (MRM) mode for targeted quantification.[16]
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Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (+)-Tetrahydro-2-furoic acid.
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A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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